molecular formula C15H13NO B11884638 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B11884638
M. Wt: 223.27 g/mol
InChI Key: VMTGXGJJANYCDX-UHFFFAOYSA-N
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Description

3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding isoquinolinone.

    Reduction: Reduction reactions can convert the compound to its fully saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields isoquinolinones, while reduction can produce fully saturated isoquinolines.

Scientific Research Applications

3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with similar structural features.

    3-Phenylisoquinoline: A structurally related compound with a phenyl group attached to the isoquinoline ring.

Uniqueness

3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of a dihydroisoquinoline ring system. This structural uniqueness can lead to distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.

Properties

IUPAC Name

3-phenyl-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15-13-9-5-4-8-12(13)10-14(16-15)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTGXGJJANYCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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